molecular formula C12H8N2O B10847009 benzo[c][1,5]naphthyridin-6(5H)-one CAS No. 94191-07-8

benzo[c][1,5]naphthyridin-6(5H)-one

Cat. No.: B10847009
CAS No.: 94191-07-8
M. Wt: 196.20 g/mol
InChI Key: NGHUYPCHBUPCNK-UHFFFAOYSA-N
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Description

Benzo[c][1,5]naphthyridin-6(5H)-one is a heterocyclic compound that features a fused ring system containing nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzo[c][1,5]naphthyridin-6(5H)-one typically involves the use of benzonaphthyridine N-oxides as starting materials. One common method includes the treatment of benzonaphthyridine N-oxides with trimethylsilane carbonitrile (Me3SiCN) in dichloromethane (CH2Cl2) at low temperatures (0–5°C). The resulting nitriles are then hydrolyzed to the corresponding acids by boiling in aqueous alkali .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions: Benzo[c][1,5]naphthyridin-6(5H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions are common, where substituents are introduced into the aromatic ring.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted derivatives of this compound, which can be further utilized in different applications.

Scientific Research Applications

Benzo[c][1,5]naphthyridin-6(5H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzo[c][1,5]naphthyridin-6(5H)-one involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity. The exact pathways depend on the specific derivative and its intended application. For example, in medicinal chemistry, it may inhibit certain enzymes involved in disease progression .

Comparison with Similar Compounds

  • Benzo[h][1,6]naphthyridine-5-carbonitrile
  • Benzo[d]imidazo[5,1-b]thiazoles
  • 2-oxo quinoline-4-carboxylic acid

Uniqueness: Benzo[c][1,5]naphthyridin-6(5H)-one is unique due to its specific ring structure and the presence of nitrogen atoms, which confer distinct chemical and biological properties.

Properties

CAS No.

94191-07-8

Molecular Formula

C12H8N2O

Molecular Weight

196.20 g/mol

IUPAC Name

5H-benzo[c][1,5]naphthyridin-6-one

InChI

InChI=1S/C12H8N2O/c15-12-9-5-2-1-4-8(9)11-10(14-12)6-3-7-13-11/h1-7H,(H,14,15)

InChI Key

NGHUYPCHBUPCNK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C=CC=N3)NC2=O

Origin of Product

United States

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